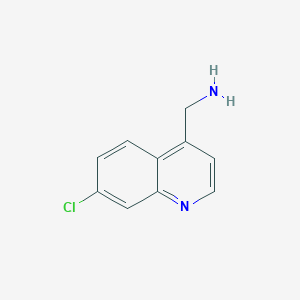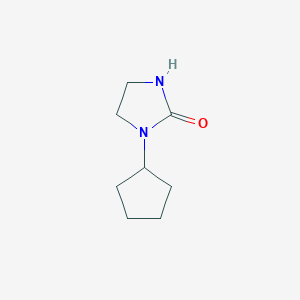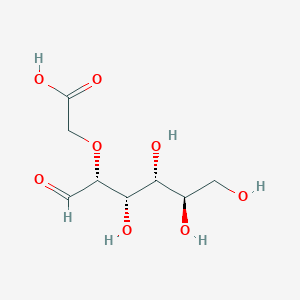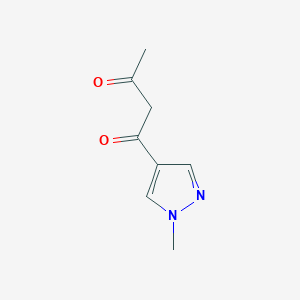
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, commonly known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid is a versatile building block for the synthesis of various organic compounds and has been used in the development of drugs, agrochemicals, and materials.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and its derivatives play a significant role in the synthesis of various pyrazole compounds. Bonacorso et al. (2011) reported the synthesis of succinyl-spaced pyrazoles, including derivatives of 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, demonstrating their potential in regioselective cyclocondensation reactions (Bonacorso et al., 2011).
Coordination Chemistry and Luminescence
The compound has also been used in the formation of coordination complexes, particularly in the field of luminescence. Taydakov et al. (2022) synthesized a binuclear gadolinium (III) complex using 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, highlighting its potential in creating luminescent complexes, especially with Eu3+ and Sm3+ ions (Taydakov et al., 2022).
Heterocyclic Compound Synthesis
The molecule is instrumental in the synthesis of diverse heterocyclic compounds. Rachedi et al. (2018) reported the synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids using 1-(1H-pyrazol-4-yl)butane-1,3-diones (Rachedi et al., 2018). Such studies underscore the versatility of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione in organic synthesis.
Application in Organic Chemistry
The chemical plays a vital role in various organic reactions. Baeva and Gataullin (2021) demonstrated its use in reactions with phenylhydrazine to produce 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and other derivatives (Baeva & Gataullin, 2021).
Potential in Electroluminescent Materials
The compound has shown promise in the development of electroluminescent materials for OLED applications. Taydakov et al. (2016) synthesized pyrazole substituted 1.3-diketones for use in luminescent complexes with Eu(III) ion, demonstrating its effectiveness in OLED technology (Taydakov et al., 2016).
Antimicrobial and Antitumor Applications
Research has also explored its antimicrobial and antitumor potential. Rani et al. (2020) utilized 1-phenyl-4-(pyrazole-1-yl)butane-1,3-dione in the synthesis of metal complexes, which showed enhanced antimicrobial and antifungal activities (Rani et al., 2020). Additionally, Al-Suwaidan et al. (2015) evaluated substituted 2-benzylidenebutane-1,3-dione and trifluoromethyl-1H-pyrazole analogues for antitumor activity, indicating its potential in cancer treatment (Al-Suwaidan et al., 2015).
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQLKWTLRJQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




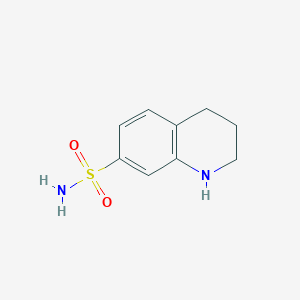

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)

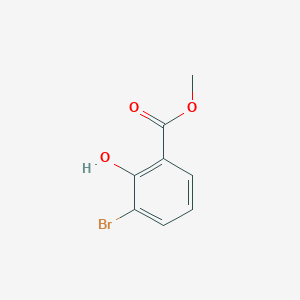
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
